Cas no 1823862-22-1 ((2-(Benzyloxy)-4,5-difluorophenyl)methanol)

(2-(Benzyloxy)-4,5-difluorophenyl)methanol 化学的及び物理的性質
名前と識別子
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- (2-(Benzyloxy)-4,5-difluorophenyl)methanol
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- MDL: MFCD26960224
- インチ: 1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
- InChIKey: HWVWMNAXNXJNBT-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=C(CO)C=1)OCC1C=CC=CC=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5
(2-(Benzyloxy)-4,5-difluorophenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | O29048-250MG |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 95% | 250MG |
$115 | 2023-09-15 | |
Aaron | AR01KALR-1g |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 95% | 1g |
$347.00 | 2025-02-12 | |
abcr | AB517909-1g |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol; . |
1823862-22-1 | 1g |
€339.30 | 2024-04-18 | ||
Ambeed | A685173-1g |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 95% | 1g |
$297.0 | 2024-04-22 | |
abcr | AB517909-10g |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol; . |
1823862-22-1 | 10g |
€1790.50 | 2024-04-18 | ||
abcr | AB517909-500 mg |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 500MG |
€286.80 | 2022-07-29 | ||
Advanced ChemBlocks | O29048-1G |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 95% | 1G |
$235 | 2023-09-15 | |
abcr | AB517909-500mg |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 500mg |
€304.40 | 2023-09-02 | ||
abcr | AB517909-1 g |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 1g |
€381.50 | 2022-07-29 | ||
Advanced ChemBlocks | O29048-5G |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol |
1823862-22-1 | 95% | 5G |
$835 | 2023-09-15 |
(2-(Benzyloxy)-4,5-difluorophenyl)methanol 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(2-(Benzyloxy)-4,5-difluorophenyl)methanolに関する追加情報
Introduction to (2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS No. 1823862-22-1)
(2-(Benzyloxy)-4,5-difluorophenyl)methanol, with the CAS number 1823862-22-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a benzyloxy substituent attached to a phenyl ring that is further modified with fluorine atoms at the 4 and 5 positions. The presence of these fluorine atoms introduces electronic and steric effects that can significantly influence the compound's reactivity, solubility, and biological activity.
The structural features of 2-(Benzyloxy)-4,5-difluorophenyl)methanol make it a promising candidate for various applications in drug discovery and development. The benzyloxy group is known to enhance the metabolic stability of molecules by protecting labile functional groups, while the fluorine atoms can improve binding affinity to biological targets. These properties have made this compound a subject of interest in the design of novel therapeutic agents.
In recent years, there has been a growing emphasis on the development of fluorinated compounds in medicinal chemistry due to their enhanced pharmacokinetic properties. Fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates, making them invaluable in the quest for more effective and efficient treatments. The study of 2-(Benzyloxy)-4,5-difluorophenyl)methanol fits well within this broader context, as researchers explore its potential in various therapeutic areas.
One of the most compelling aspects of 2-(Benzyloxy)-4,5-difluorophenyl)methanol is its versatility in synthetic chemistry. The compound can serve as a key intermediate in the synthesis of more complex molecules, allowing chemists to explore diverse structural motifs. Its unique substitution pattern also makes it an attractive scaffold for exploring structure-activity relationships (SAR), which is crucial for optimizing drug candidates.
The pharmaceutical industry has been particularly interested in fluorinated phenols due to their potential applications in anti-inflammatory, anti-cancer, and anti-viral therapies. For instance, studies have shown that certain fluorinated phenols exhibit potent inhibitory activity against various enzymes and receptors involved in disease pathways. The compound 2-(Benzyloxy)-4,5-difluorophenyl)methanol has been investigated for its potential role in these areas, with early findings suggesting promising biological activity.
The synthesis of 2-(Benzyloxy)-4,5-difluorophenyl)methanol presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have enabled chemists to construct the desired framework with high precision and yield.
In addition to its synthetic significance, 2-(Benzyloxy)-4,5-difluorophenyl)methanol has also been studied for its potential applications in materials science. Fluorinated compounds are known for their exceptional thermal stability and chemical resistance, making them valuable in the development of advanced materials. The unique properties of this compound could lead to innovative solutions in areas such as coatings, adhesives, and electronic materials.
The biological evaluation of 2-(Benzyloxy)-4,5-difluorophenyl)methanol has revealed several interesting findings. In vitro studies have demonstrated that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and cancer. These preliminary results have prompted further investigation into its mechanism of action and potential therapeutic applications.
The future prospects for 2-(Benzyloxy)-4,5-difluorophenyl)methanol are promising as researchers continue to explore its full potential. Ongoing studies aim to optimize its synthetic routes for better efficiency and scalability while investigating new derivatives that may enhance its biological activity. Collaborative efforts between chemists and biologists are essential to translate these findings into tangible therapeutic benefits.
In conclusion, (2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS No. 1823862-22-1) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features offer opportunities for innovation in drug discovery and material science alike. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and technology.
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